molecular formula C14H22N4O2S B2819479 7-ethyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 303970-71-0

7-ethyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2819479
CAS No.: 303970-71-0
M. Wt: 310.42
InChI Key: DQKABAPUVHHXCH-UHFFFAOYSA-N
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Description

7-Ethyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative characterized by substitutions at the 3-, 7-, and 8-positions of the purine-2,6-dione core.

Properties

IUPAC Name

7-ethyl-8-hexylsulfanyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-4-6-7-8-9-21-14-15-11-10(18(14)5-2)12(19)16-13(20)17(11)3/h4-9H2,1-3H3,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKABAPUVHHXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=NC2=C(N1CC)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the following steps:

  • Formation of the Purine Core: : The purine ring system can be constructed using a modified version of the Hantzsch synthesis or Traube's synthesis .

  • Introduction of the Ethyl Group: : Ethylation can be achieved using ethylating agents such as ethyl iodide or ethyl bromide under basic conditions.

  • Introduction of the Hexylsulfanyl Group: : The hexylsulfanyl group can be introduced using hexyl mercaptan in the presence of a suitable catalyst.

  • Methylation: : The methylation step can be performed using methyl iodide or dimethyl sulfate under controlled conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for large-scale production, focusing on cost-effectiveness, yield, and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as chromium(VI) oxide or potassium permanganate .

  • Reduction: : Reduction reactions can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride .

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as ammonia or alkyl halides .

Common Reagents and Conditions

  • Oxidation: : Chromium(VI) oxide, potassium permanganate, acidic conditions.

  • Reduction: : Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

  • Substitution: : Ammonia, alkyl halides, polar aprotic solvents.

Major Products Formed

  • Oxidation: : Various oxidized derivatives depending on the specific conditions.

  • Reduction: : Reduced forms of the compound.

  • Substitution: : Substituted derivatives with different functional groups.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-ethyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural features and properties of 7-ethyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione and related analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight LogP<sup>a</sup> Key Features/Applications Reference IDs
Target Compound 3-Me, 7-Et, 8-(hexylsulfanyl) C₁₄H₂₃N₄O₂S 327.43<sup>b</sup> 4.2 (predicted) High lipophilicity; enzyme inhibition potential
7-Hexyl-3-methyl-8-propylsulfanylpurine-2,6-dione 3-Me, 7-Hexyl, 8-(propylsulfanyl) C₁₅H₂₄N₄O₂S 324.41 3.4 Moderate solubility; adenosine A2A affinity
8-(Heptylsulfanyl)-3-methyl-7-pentyl analog 3-Me, 7-Pentyl, 8-(heptylsulfanyl) C₂₀H₃₄N₄O₂S 418.58 5.1 Enhanced membrane permeability
7-Allyl-8-(ethylthio)-3-methyl analog 3-Me, 7-Allyl, 8-(ethylthio) C₁₁H₁₄N₄O₂S 266.32 2.8 Reactive allyl group; synthetic intermediate
8-Bromo-3-cyclopropyl-7-methyl analog (CP-8) 3-Cyclopropyl, 7-Me, 8-Br C₁₂H₁₁BrN₄O₂ 323.15 1.9 Electrophilic bromine for coupling

<sup>a</sup> LogP values calculated using XLogP3 or similar methods.
<sup>b</sup> Molecular weight inferred from analogs with similar substituents.

Key Differences and Trends

Substituent Chain Length :

  • The 8-hexylsulfanyl group in the target compound increases lipophilicity (LogP ~4.2) compared to shorter-chain analogs like the 8-propylsulfanyl derivative (LogP 3.4) . Longer alkyl chains enhance membrane permeability but may reduce aqueous solubility.
  • The 7-pentyl analog (LogP 5.1) demonstrates even higher hydrophobicity, suggesting a trade-off between bioavailability and target engagement .

Biological Activity: Analogs with 8-sulfanyl groups (e.g., 8-propylsulfanyl) show adenosine A2A receptor binding, critical for anti-inflammatory effects . The target compound’s hexylsulfanyl group may improve receptor affinity due to increased van der Waals interactions. Brominated derivatives (e.g., CP-8) serve as intermediates for synthesizing 8-aminated or 8-arylthio analogs, enabling diversification for structure-activity relationship (SAR) studies .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows methods similar to and , where alkylation or thiol-disulfide exchange reactions introduce substituents .
  • Allyl-substituted analogs (e.g., 7-allyl-8-ethylthio) are prone to further functionalization via click chemistry or cross-coupling, unlike the stable hexylsulfanyl group .

Spectroscopic Data :

  • While NMR data for the target compound are unavailable, analogs like 7-hexyl-3-methyl-8-propylsulfanylpurine-2,6-dione show characteristic shifts:

  • 1H-NMR: δ 3.64 (s, 3H, N3-CH3), 5.62 (s, 2H, CH2) .
  • 13C-NMR: Peaks near δ 151.88 (C2), 149.71 (C6) align with the purine-dione core .

Biological Activity

7-ethyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a compound belonging to the purine derivative class. Its potential biological activities have garnered interest in pharmacological research, particularly due to its structural features that may influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 7-ethyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is C13H18N4O2SC_{13}H_{18}N_4O_2S. The compound features a purine core structure with ethyl and hexylsulfanyl substituents that may enhance its lipophilicity and receptor binding capabilities.

Pharmacological Activity

Research has indicated that purine derivatives exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific activity of 7-ethyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been evaluated in various studies:

In Vitro Studies

  • Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in nucleotide metabolism, which could impact cellular proliferation and survival.
  • Cell Viability : In cell line assays, varying concentrations of the compound demonstrated effects on cell viability, indicating potential cytotoxic properties that warrant further investigation.

Case Studies

A notable study conducted by Veretenina et al. (2021) examined the acute toxicity of several purine derivatives, including 7-ethyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione. The study assessed the compounds' effects on laboratory animals and calculated the lethal dose (LD50) values to categorize their toxicity levels:

CompoundLD50 (mg/kg)Toxicity Class
7-Ethyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione900 (range: 850 - 950)Class IV (low toxicity)
Other derivativesVaries (536 - 1403)Class IV (low toxicity)

The results indicated that this compound falls into the low-toxicity category, suggesting a favorable safety profile for further pharmacological exploration .

The mechanisms underlying the biological activity of 7-ethyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione are likely multifaceted:

  • Receptor Interaction : The presence of sulfur in the hexylsulfanyl group may facilitate interactions with specific receptors or enzymes through hydrophobic interactions or hydrogen bonding.
  • Metabolic Pathways : The compound's structure suggests it may be involved in metabolic pathways related to nucleic acid synthesis or degradation.

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